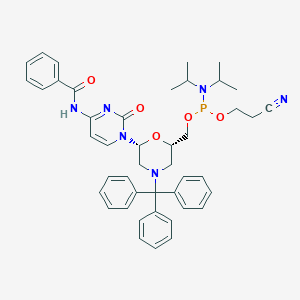
N-Trityl-N4-benzoyl-morpholino-C-5'-O-phosphoramidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Trityl-N4-benzoyl-morpholino-C-5’-O-phosphoramidite is a synthetic molecule designed for use in the synthesis of oligonucleotides. This compound is a phosphorite monomer, which means it plays a crucial role in the formation of phosphorodiamidate linkages in nucleic acid structures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Trityl-N4-benzoyl-morpholino-C-5’-O-phosphoramidite involves the protection of the morpholino ring and the benzoylation of the nitrogen atom. The trityl group is introduced to protect the nitrogen atom during the synthesis process. The phosphoramidite group is then added to the 5’-position of the morpholino ring .
Industrial Production Methods
Industrial production of N-Trityl-N4-benzoyl-morpholino-C-5’-O-phosphoramidite typically involves large-scale synthesis using automated synthesizers. These machines can precisely control the reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Trityl-N4-benzoyl-morpholino-C-5’-O-phosphoramidite primarily undergoes substitution reactions, where the phosphoramidite group reacts with other nucleophiles to form phosphorodiamidate linkages .
Common Reagents and Conditions
Common reagents used in these reactions include activators such as tetrazole or its derivatives, which facilitate the coupling of the phosphoramidite group with the nucleophile. The reactions are typically carried out in anhydrous conditions to prevent hydrolysis of the phosphoramidite group .
Major Products
The major products formed from these reactions are oligonucleotides with phosphorodiamidate linkages, which are more stable and resistant to enzymatic degradation compared to natural phosphodiester linkages .
Scientific Research Applications
N-Trityl-N4-benzoyl-morpholino-C-5’-O-phosphoramidite is widely used in the synthesis of modified oligonucleotides for various scientific research applications. These include:
Chemistry: Used in the synthesis of stable oligonucleotide analogs for studying nucleic acid interactions and mechanisms
Biology: Employed in the development of antisense oligonucleotides and small interfering RNA (siRNA) for gene silencing and regulation
Medicine: Utilized in the design of therapeutic oligonucleotides for the treatment of genetic disorders and viral infections
Industry: Applied in the production of diagnostic probes and biosensors for detecting specific nucleic acid sequences
Mechanism of Action
The mechanism of action of N-Trityl-N4-benzoyl-morpholino-C-5’-O-phosphoramidite involves the formation of stable phosphorodiamidate linkages in oligonucleotides. These linkages enhance the stability and binding affinity of the oligonucleotides to their target sequences, thereby improving their efficacy in various applications .
Comparison with Similar Compounds
Similar Compounds
N-Trityl-N4-benzoyl-morpholino-C-3’-O-phosphoramidite: Similar in structure but with the phosphoramidite group at the 3’-position.
N-Trityl-N4-benzoyl-morpholino-C-2’-O-phosphoramidite: Similar in structure but with the phosphoramidite group at the 2’-position
Uniqueness
N-Trityl-N4-benzoyl-morpholino-C-5’-O-phosphoramidite is unique due to its specific positioning of the phosphoramidite group at the 5’-position, which provides distinct advantages in the synthesis of oligonucleotides with enhanced stability and binding properties .
Properties
Molecular Formula |
C44H49N6O5P |
|---|---|
Molecular Weight |
772.9 g/mol |
IUPAC Name |
N-[1-[(2R,6S)-6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-tritylmorpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C44H49N6O5P/c1-33(2)50(34(3)4)56(53-29-17-27-45)54-32-39-30-48(31-41(55-39)49-28-26-40(47-43(49)52)46-42(51)35-18-9-5-10-19-35)44(36-20-11-6-12-21-36,37-22-13-7-14-23-37)38-24-15-8-16-25-38/h5-16,18-26,28,33-34,39,41H,17,29-32H2,1-4H3,(H,46,47,51,52)/t39-,41+,56?/m0/s1 |
InChI Key |
BUAVHKSBQVLXPP-SKSUEDBOSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC[C@@H]1CN(C[C@@H](O1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OCC1CN(CC(O1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-chlorophenyl)-N-(2-pyridin-2-ylethyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12386964.png)
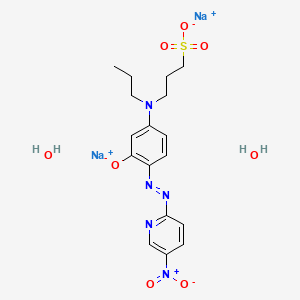

![6-[2-[9-[4-[(6S,8R)-7-(2,2-difluoroethyl)-8-methyl-3,6,8,9-tetrahydropyrazolo[4,3-f]isoquinolin-6-yl]-3,5-difluorophenyl]-3,9-diazaspiro[5.5]undecan-3-yl]-2-oxoethyl]-2-(2,6-dioxopiperidin-3-yl)-5,7-dihydropyrrolo[3,4-f]isoindole-1,3-dione](/img/structure/B12386981.png)
![3-[3-[1-[[1-Ethyl-5-(2-methyl-4-nitrophenyl)pyrrol-2-yl]methyl]pyrrolidin-2-yl]phenyl]-3,8-diazabicyclo[3.2.1]octane](/img/structure/B12386988.png)
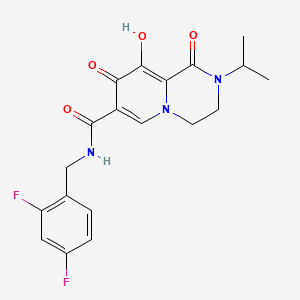
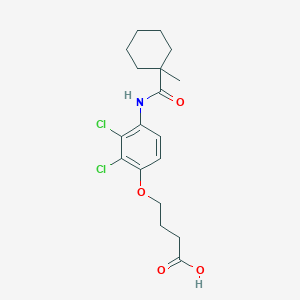
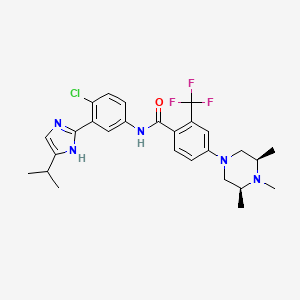
![6-[(1S,2S,4S,5S)-4-hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-7-methoxychromen-2-one](/img/structure/B12387023.png)
![(5E)-5-[(4-methoxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione](/img/structure/B12387039.png)
![[13-[5-(3-azidopropylcarbamoyl)-2-carboxyphenyl]-6,7,7,19,19,20-hexamethyl-17-(sulfonatomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate;triethylazanium](/img/structure/B12387041.png)
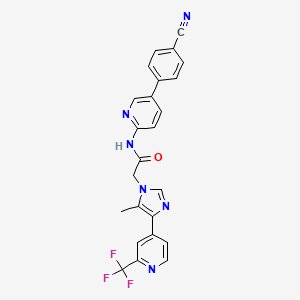
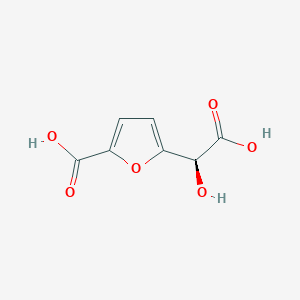
![[(1S,2E)-cyclooct-2-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12387065.png)
